1-(3,4-dichlorophenyl)-3-(1H-indazol-6-yl)urea
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Overview
Description
1-(3,4-dichlorophenyl)-3-(1H-indazol-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-(1H-indazol-6-yl)urea typically involves the reaction of 3,4-dichloroaniline with 1H-indazole-6-carboxylic acid or its derivatives under specific conditions. The reaction may require the use of coupling agents such as carbodiimides and may be carried out in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-(1H-indazol-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(1H-indazol-6-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorophenyl)-3-(1H-indazol-5-yl)urea
- 1-(3,4-dichlorophenyl)-3-(1H-indazol-7-yl)urea
Comparison
Compared to similar compounds, 1-(3,4-dichlorophenyl)-3-(1H-indazol-6-yl)urea may exhibit unique properties due to the specific positioning of the indazole ring
Properties
Molecular Formula |
C14H10Cl2N4O |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1H-indazol-6-yl)urea |
InChI |
InChI=1S/C14H10Cl2N4O/c15-11-4-3-9(5-12(11)16)18-14(21)19-10-2-1-8-7-17-20-13(8)6-10/h1-7H,(H,17,20)(H2,18,19,21) |
InChI Key |
IBRIJAUBWUCDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)NN=C2 |
Origin of Product |
United States |
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